3-(4-Phenylmethoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine”, related compounds have been synthesized using various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters . Additionally, a series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as those in the benzyloxy group, are activated toward free radical attack . This suggests that “3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” could potentially undergo various chemical reactions, including oxidation and reduction .Future Directions
The future directions for research on “3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” could involve further exploration of its synthesis, structural analysis, chemical reactivity, mechanism of action, and potential applications in various fields. Given the interest in heterocyclic systems, new methods of obtaining complex structures containing oxadiazole rings are being sought .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-5-15(6-3-1)14-24-18-10-8-16(9-11-18)19-22-20(25-23-19)17-7-4-12-21-13-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEIMRWVIJAOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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